molecular formula C7H9NO2 B13182084 1-Amino-3-(furan-2-yl)propan-2-one

1-Amino-3-(furan-2-yl)propan-2-one

Cat. No.: B13182084
M. Wt: 139.15 g/mol
InChI Key: HXDZBAYIWSANKP-UHFFFAOYSA-N
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Description

1-Amino-3-(furan-2-yl)propan-2-one is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(furan-2-yl)propan-2-one can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate amines under controlled conditions. For instance, the bioreduction of 1-(furan-2-yl)propan-1-one using biocatalysts like Lactobacillus paracasei BD101 has been reported to yield high purity products .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts in industrial settings is gaining traction due to their efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(furan-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction could produce 1-(furan-2-yl)propan-1-ol .

Scientific Research Applications

1-Amino-3-(furan-2-yl)propan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-3-(furan-2-yl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-(furan-2-yl)propan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-amino-3-(furan-2-yl)propan-2-one

InChI

InChI=1S/C7H9NO2/c8-5-6(9)4-7-2-1-3-10-7/h1-3H,4-5,8H2

InChI Key

HXDZBAYIWSANKP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(=O)CN

Origin of Product

United States

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